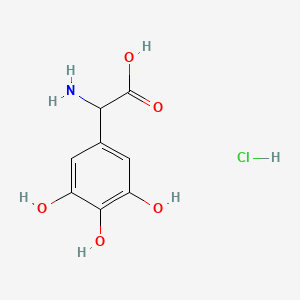![molecular formula C14H9Cl3F3N B2682771 3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine CAS No. 439110-91-5](/img/structure/B2682771.png)
3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of similar compounds involves a stepwise liquid-phase/vapor–phase process . For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Chemical Reactions Analysis
The chemical reactions involving similar compounds typically involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The exact reactions for “3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine” are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Agrochemicals
3-CTF and its derivatives serve as essential structural motifs in agrochemicals. Specifically:
- Over 20 new 3-CTF-containing agrochemicals have acquired ISO common names, highlighting their widespread use in crop protection .
Pharmaceuticals
Several 3-CTF derivatives find applications in the pharmaceutical industry:
- Clinical Trials : While five pharmaceutical products containing the 3-CTF moiety have received market approval, many candidates are currently undergoing clinical trials .
Intermediate Synthesis
3-CTF serves as an intermediate for synthesizing other valuable compounds. For instance:
- 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) , a key intermediate, can be obtained in good yield via a simple one-step reaction .
Boron Reagents in Suzuki–Miyaura Coupling
While not directly related to 3-CTF, boron reagents play a crucial role in organic synthesis. They facilitate Suzuki–Miyaura coupling reactions, enabling the construction of complex molecules. Researchers have explored various classes of boron reagents for this purpose .
Functional Materials
3-CTF derivatives may find applications in functional materials, although specific examples are not as well-documented as in the aforementioned fields.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3F3N/c15-10-3-1-8(11(16)6-10)2-4-13-12(17)5-9(7-21-13)14(18,19)20/h1,3,5-7H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSBNURQSSBSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)


![7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2682695.png)
![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)
![5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2682700.png)

![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)


![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)